molecular formula C14H15FN2O3S2 B10918319 2-((5-Fluorothiophene)-2-sulfonamido)-N-propylbenzamide

2-((5-Fluorothiophene)-2-sulfonamido)-N-propylbenzamide

Cat. No.: B10918319
M. Wt: 342.4 g/mol
InChI Key: KLKFXTYVPMGLEP-UHFFFAOYSA-N
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Description

2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE is a complex organic compound that features a benzamide core structure with a 5-fluoro-2-thienylsulfonyl group and a propylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE typically involves multiple steps, starting with the preparation of the 5-fluoro-2-thienylsulfonyl chloride. This intermediate is then reacted with an amine, such as propylamine, under controlled conditions to form the desired sulfonamide. The final step involves the coupling of this intermediate with a benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    2-{[(5-METHYL-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}-N~1~-PROPYLBENZAMIDE can significantly alter its chemical properties, such as its reactivity and binding affinity to biological targets. This makes it unique compared to its analogs with different substituents.

Properties

Molecular Formula

C14H15FN2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(5-fluorothiophen-2-yl)sulfonylamino]-N-propylbenzamide

InChI

InChI=1S/C14H15FN2O3S2/c1-2-9-16-14(18)10-5-3-4-6-11(10)17-22(19,20)13-8-7-12(15)21-13/h3-8,17H,2,9H2,1H3,(H,16,18)

InChI Key

KLKFXTYVPMGLEP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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